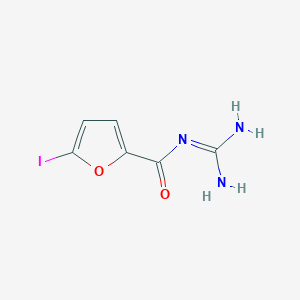
2-(5-Iodo-2-furoyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Iodo-2-furoyl)guanidine is a chemical compound that features a guanidine group attached to a furan ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Iodo-2-furoyl)guanidine typically involves the reaction of 5-iodo-2-furoic acid with guanidine. The process can be carried out under mild conditions, often using a coupling reagent to facilitate the formation of the desired product. One-pot synthesis methods have also been explored, which streamline the process and improve yields .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Iodo-2-furoyl)guanidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids.
Reduction: The iodine substituent can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Furanic acids.
Reduction: Deiodinated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Iodo-2-furoyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Furoylguanidine: Lacks the iodine substituent, resulting in different reactivity and biological activity.
5-Iodo-2-furoic acid: Contains the iodine-substituted furan ring but lacks the guanidine group.
Guanidine derivatives: Other guanidine-containing compounds with different substituents on the furan ring or other aromatic systems.
Uniqueness: 2-(5-Iodo-2-furoyl)guanidine is unique due to the presence of both the iodine-substituted furan ring and the guanidine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62120-09-6 |
|---|---|
Molecular Formula |
C6H6IN3O2 |
Molecular Weight |
279.04 g/mol |
IUPAC Name |
N-(diaminomethylidene)-5-iodofuran-2-carboxamide |
InChI |
InChI=1S/C6H6IN3O2/c7-4-2-1-3(12-4)5(11)10-6(8)9/h1-2H,(H4,8,9,10,11) |
InChI Key |
NLPPSFIXSUTXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)I)C(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















